3,3-Diethoxypropanal
Description
3,3-Diethoxypropanal (CAS: N/A; synonyms: Malonaldehyde bis(diethyl acetal), 1,1,3,3-Tetraethoxypropane) is a dialkoxy-substituted aldehyde with the molecular formula C₉H₁₈O₃ (calculated based on structural data) . It is a colorless liquid used as a key intermediate in organic synthesis, particularly in the preparation of complex molecules like cymoside . The compound is synthesized via the reduction of 3,3-diethoxypropanoate using diisobutylaluminum hydride (DIBAL) at low temperatures (-78°C), yielding an 87% isolated product . Its structure is confirmed by ¹H NMR (δ 9.76 ppm, aldehyde proton; δ 4.96 ppm, acetal proton) and chromatographic purity (Rf = 0.34 in petroleum ether/Et₂O) .
The ethoxy groups confer stability to the aldehyde functionality, making it a versatile precursor in reductive alkylation and protection-deprotection strategies .
Properties
CAS No. |
6367-37-9 |
|---|---|
Molecular Formula |
C7H14O3 |
Molecular Weight |
146.18 g/mol |
IUPAC Name |
3,3-diethoxypropanal |
InChI |
InChI=1S/C7H14O3/c1-3-9-7(5-6-8)10-4-2/h6-7H,3-5H2,1-2H3 |
InChI Key |
WTRPATCGXBMKKJ-UHFFFAOYSA-N |
SMILES |
CCOC(CC=O)OCC |
Canonical SMILES |
CCOC(CC=O)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares 3,3-diethoxypropanal with three structurally related aldehydes:
Key Observations:
- Stability : this compound’s ethoxy groups enhance stability compared to 3-hydroxypropanal, which is prone to oxidation and polymerization due to its hydroxyl group .
- Reactivity : The single ethoxy group in 3-ethoxypropanal (C₅H₁₀O₂) offers intermediate reactivity between this compound and unsubstituted aldehydes .
- Protection Strategy : Malonaldehyde bis(diethyl acetal) shares the acetal protection motif but contains two aldehyde equivalents, enabling controlled release in syntheses .
Spectral and Physical Properties
¹H NMR :
Boiling Point/Solubility :
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